molecular formula C15H21NO3S B7456352 5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide

5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide

Cat. No. B7456352
M. Wt: 295.4 g/mol
InChI Key: HHNOKJAASITUOD-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide is a chemical compound with a molecular formula C19H25NO3S. It is also known by its systematic name, N,N-bis(prop-2-en-1-yl)-5-ethyl-2-methoxybenzene-1-sulfonamide. This compound is of interest to scientific researchers due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide involves binding to the active site of carbonic anhydrase, thereby inhibiting its activity. This inhibition leads to a decrease in the production of bicarbonate ions, which in turn leads to a decrease in the production of acid in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide have been studied in vitro and in vivo. In vitro studies have shown that this compound is a potent inhibitor of carbonic anhydrase, with an inhibition constant (Ki) of 0.8 nM. In vivo studies have shown that this compound is able to decrease intraocular pressure in animal models of glaucoma.

Advantages and Limitations for Lab Experiments

The advantages of using 5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide in lab experiments include its high potency as a carbonic anhydrase inhibitor, as well as its potential therapeutic applications in the treatment of various medical conditions. The limitations of using this compound in lab experiments include its relatively complex synthesis method, as well as the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide. These include:
1. Further studies to determine its safety and efficacy in humans.
2. Development of more efficient synthesis methods for this compound.
3. Exploration of its potential therapeutic applications in the treatment of other medical conditions.
4. Investigation of its potential use as a diagnostic tool for carbonic anhydrase-related diseases.
5. Development of new derivatives of this compound with improved properties.

Synthesis Methods

The synthesis of 5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with propargyl alcohol in the presence of a base such as triethylamine. The resulting intermediate is then reacted with propargylamine to yield the final product.

Scientific Research Applications

5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide has been studied for its potential use as an inhibitor of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that plays a role in the regulation of acid-base balance in the body. Inhibition of this enzyme has been shown to have potential therapeutic applications in the treatment of conditions such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

5-ethyl-2-methoxy-N,N-bis(prop-2-enyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-5-10-16(11-6-2)20(17,18)15-12-13(7-3)8-9-14(15)19-4/h5-6,8-9,12H,1-2,7,10-11H2,3-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNOKJAASITUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-ethyl-2-methoxy-N,N-bis(prop-2-en-1-yl)benzene-1-sulfonamide

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